molecular formula C8H17NO2 B12951185 (R)-5-Methyl-3-(methylamino)hexanoic acid

(R)-5-Methyl-3-(methylamino)hexanoic acid

Cat. No.: B12951185
M. Wt: 159.23 g/mol
InChI Key: IVVTXKJXLQQNQP-SSDOTTSWSA-N
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Description

®-5-Methyl-3-(methylamino)hexanoic acid is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methyl-3-(methylamino)hexanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of a suitable precursor with a methylating agent under controlled conditions to introduce the methylamino group.

Industrial Production Methods

Industrial production of ®-5-Methyl-3-(methylamino)hexanoic acid often employs large-scale synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-5-Methyl-3-(methylamino)hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the methylamino group to a corresponding amide or nitrile.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Amides, nitriles.

    Reduction: Alcohols.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

®-5-Methyl-3-(methylamino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-5-Methyl-3-(methylamino)hexanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Shares a similar amino group but differs in the overall structure and reactivity.

    Methylammonium lead halide: Contains a methylammonium group but is used primarily in materials science applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3R)-5-methyl-3-(methylamino)hexanoic acid

InChI

InChI=1S/C8H17NO2/c1-6(2)4-7(9-3)5-8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1

InChI Key

IVVTXKJXLQQNQP-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)NC

Canonical SMILES

CC(C)CC(CC(=O)O)NC

Origin of Product

United States

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